molecular formula C15H20O3 B1456623 Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 701232-67-9

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No. B1456623
M. Wt: 248.32 g/mol
InChI Key: WTNQUMAHFJRBGX-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc. The analysis provides information about the arrangement of atoms, bond lengths, and angles.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

PET Imaging Agents for Breast Cancer

Derivatives of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, specifically carbon-11 labeled cyclofenil derivatives, have been synthesized for potential use as positron emission tomography (PET) imaging agents targeting breast cancer estrogen receptors. These compounds were designed to improve diagnostic imaging of breast cancer by targeting estrogen receptors, showcasing a novel application in oncology diagnostics (Gao et al., 2008).

Structural Studies

Structural analysis of compounds related to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been conducted to understand their molecular configuration and potential applications. For instance, studies on the crystal structure of related compounds offer insights into their chemical behavior and properties, aiding in the development of new materials and drugs (Kaur et al., 2013).

Antioxidant and Enzymatic Activity

Research into the antioxidant properties and xanthine oxidase inhibitory activities of metal complexes involving amino acid derivatives of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate highlights its potential in therapeutic applications. Such studies demonstrate the compound's utility in exploring new treatments and understanding biochemical pathways (Ikram et al., 2015).

Catalytic Applications

The compound and its derivatives have been used in catalytic applications, such as in the synthesis of imidazole derivatives under eco-friendly conditions. This illustrates the compound's versatility in facilitating chemical reactions, which is crucial for developing sustainable manufacturing processes (Hilal & Hanoon, 2019).

Drug Synthesis and Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate have been synthesized and evaluated for their biological activities, such as antimicrobial properties. These studies contribute to the search for new therapeutic agents, showcasing the compound's relevance in drug discovery (Shoaib, 2019).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, environmental impact, etc.


Please note that the availability of this information depends on how extensively the compound has been studied. For less known compounds, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.


properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQUMAHFJRBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229970
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

CAS RN

701232-67-9
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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